Benzonitrile, 4-[4-amino-5-[(4-cyanophenyl)amino]-2-nitrophenoxy]-3,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-[4-amino-5-[(4-cyanophenyl)amino]-2-nitrophenoxy]-3,5-dimethyl- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, nitro, and cyano groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[4-amino-5-[(4-cyanophenyl)amino]-2-nitrophenoxy]-3,5-dimethyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of a suitable precursor, followed by amination and subsequent functional group transformations. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-purity Benzonitrile, 4-[4-amino-5-[(4-cyanophenyl)amino]-2-nitrophenoxy]-3,5-dimethyl- .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[4-amino-5-[(4-cyanophenyl)amino]-2-nitrophenoxy]-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino groups can yield nitroso or nitro derivatives, while reduction of the nitro group can produce amino derivatives .
Scientific Research Applications
Benzonitrile, 4-[4-amino-5-[(4-cyanophenyl)amino]-2-nitrophenoxy]-3,5-dimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[4-amino-5-[(4-cyanophenyl)amino]-2-nitrophenoxy]-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzonitrile: A simpler analog with similar functional groups but lacking the nitro and additional amino groups.
4-Cyanoaniline: Another related compound with a cyano and amino group but without the nitro and additional substituents
Uniqueness
Benzonitrile, 4-[4-amino-5-[(4-cyanophenyl)amino]-2-nitrophenoxy]-3,5-dimethyl- is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C22H17N5O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-[4-amino-5-(4-cyanoanilino)-2-nitrophenoxy]-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C22H17N5O3/c1-13-7-16(12-24)8-14(2)22(13)30-21-10-19(18(25)9-20(21)27(28)29)26-17-5-3-15(11-23)4-6-17/h3-10,26H,25H2,1-2H3 |
InChI Key |
DNZGOQMIRFGZKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=C(C=C(C(=C2)NC3=CC=C(C=C3)C#N)N)[N+](=O)[O-])C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.